![molecular formula C12H17N3O B1394014 [(1-Isonicotinoylpiperidin-4-yl)methyl]amine CAS No. 1247536-10-2](/img/structure/B1394014.png)

[(1-Isonicotinoylpiperidin-4-yl)methyl]amine

Descripción general

Descripción

Molecular Structure Analysis

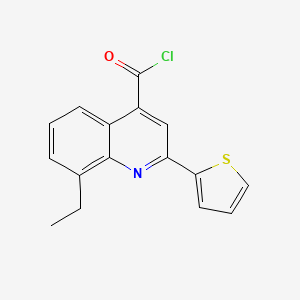

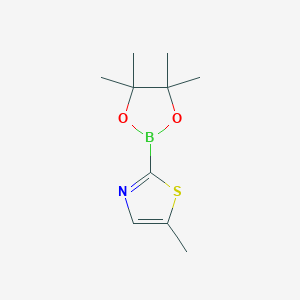

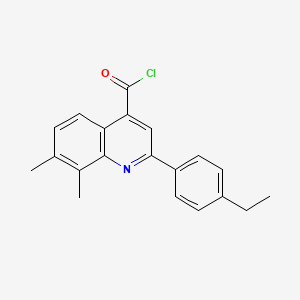

The molecular structure of “[(1-Isonicotinoylpiperidin-4-yl)methyl]amine” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to an isonicotinoyl group and a methylamine group.Relevant Papers One relevant paper titled “Discovery of N-(3-((1-Isonicotinoylpiperidin-4-yl)oxy)-4-methylphenyl)-3-(trifluoromethyl)benzamide (CHMFL-KIT-110) as a Selective, Potent, and Orally Available Type II c-KIT Kinase Inhibitor for Gastrointestinal Stromal Tumors (GISTs)” discusses the discovery of a selective c-KIT inhibitor, which effectively affected c-KIT-mediated signaling pathways and induced apoptosis as well as cell cycle arrest .

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine

- Description: A key intermediate in the preparation of premafloxacin, an antibiotic. It details a stereoselective process for its preparation, highlighting an asymmetric Michael addition and a stereoselective alkylation.

- Source: (Fleck et al., 2003).

Synthesis of N-Methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine

- Description: Focuses on the design, synthesis, and evaluation of new indole derivatives. One such compound is identified as a cholinesterase and monoamine oxidase dual inhibitor.

- Source: (Bautista-Aguilera et al., 2014).

Synthesis of (±)-methyl-(1 -aryl-4-pyridin-3-yl-but-3-enyl)-amines

- Description: Presents an efficient synthetic route for derivatives of trans-metanicotine, with potential clinical applications for Alzheimer’s disease.

- Source: (Jang et al., 2001).

Synthesis of triazine linked pyrazole heterocyclics

- Description: Discusses the synthesis of heterocyclic compounds by cyclocondensation and their evaluation for antitubercular and antimicrobial potential.

- Source: (Deohate & Mulani, 2020).

Catalysis and Chemical Reactions

Group 10 Metal Aminopyridinato Complexes

- Description: Details the synthesis of aminopyridinato complexes and their application as catalysts in aryl-Cl activation and hydrosilane polymerization.

- Source: (Deeken et al., 2006).

Expedient Synthesis of N‐Methyl‐ and N‐Alkylamines

- Description: Describes a reductive amination process using Co3O4-based catalysts for the synthesis of N‐methylated and N‐alkylated amines.

- Source: (Senthamarai et al., 2018).

A Practical Synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid

- Description: Presents a simple and efficient synthesis process for a key precursor in the production of imatinib.

- Source: (Koroleva et al., 2012).

Applications in Material Science and Biochemistry

Effect of Pyrimidinic Schiff Bases on Corrosion

- Description: Studies the efficiency of benzylidene-pyrimidin-2-yl-amine compounds as corrosion inhibitors for mild steel.

- Source: (Ashassi-Sorkhabi et al., 2005).

Synthesis, Antimicrobial and Cytotoxic Activity of Novel Azetidine-2-one Derivatives

- Description: Investigates the preparation and biological activity of 1-methyl-N-((substituted-phenylmethylidene)-1H-benzimidazol-2-amines.

- Source: (Noolvi et al., 2014).

Propiedades

IUPAC Name |

[4-(aminomethyl)piperidin-1-yl]-pyridin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c13-9-10-3-7-15(8-4-10)12(16)11-1-5-14-6-2-11/h1-2,5-6,10H,3-4,7-9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVEUTZMIBYTKEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN)C(=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(1-Isonicotinoylpiperidin-4-yl)methyl]amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393940.png)

![3-Ethoxy-4-[(3-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1393941.png)

![N-[1-(3-cyanopyridin-2-yl)piperidin-4-yl]acetamide](/img/structure/B1393942.png)

![N-[1-(3-cyanopyridin-2-yl)piperidin-4-yl]furan-2-carboxamide](/img/structure/B1393943.png)

![2-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1393951.png)